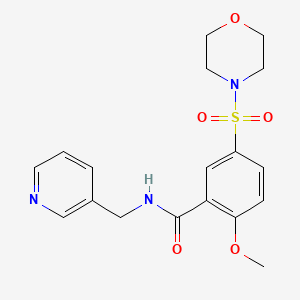![molecular formula C18H18N2O4 B5023632 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5023632.png)
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 2-methoxybenzaldehyde.
Formation of Schiff Base: The 2-methoxyaniline reacts with 2-methoxybenzaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with maleic anhydride to form the pyrrolidine-2,5-dione ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrrolidine-2,5-dione compounds.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyphenyl)-3-[(2-hydroxyphenyl)amino]pyrrolidine-2,5-dione
- 1-(2-Methoxyphenyl)-3-[(2-chlorophenyl)amino]pyrrolidine-2,5-dione
- 1-(2-Methoxyphenyl)-3-[(2-methylphenyl)amino]pyrrolidine-2,5-dione
Uniqueness
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.
Propiedades
IUPAC Name |
3-(2-methoxyanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-9-5-3-7-12(15)19-13-11-17(21)20(18(13)22)14-8-4-6-10-16(14)24-2/h3-10,13,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPTZCQVNNJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
![N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-4-(1H-indol-3-yl)butanamide](/img/structure/B5023562.png)
![1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B5023571.png)
![8-(4-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5023579.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5023588.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide](/img/structure/B5023596.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5023617.png)

![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5023628.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)
